molecular formula C11H12BrNO B2973261 2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile CAS No. 1909316-52-4

2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile

Cat. No.: B2973261
CAS No.: 1909316-52-4
M. Wt: 254.127
InChI Key: JOGNGGHLBHXUIC-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile is an organic compound with the molecular formula C11H12BrNO. It is characterized by the presence of a bromine atom, a methyl group, and a hydroxypropanenitrile moiety attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile typically involves the reaction of 3-bromo-4-methylbenzyl chloride with sodium cyanide, followed by hydrolysis. The reaction conditions include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

  • 2-[(3-Bromo-4-methylphenyl)methyl]-3-aminopropane
  • 3-Bromo-4-methylbenzoic acid
  • 3-Bromo-4-methylbenzaldehyde

Comparison: 2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-[(3-bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-2-3-9(5-11(8)12)4-10(6-13)7-14/h2-3,5,10,14H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGNGGHLBHXUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(CO)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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